molecular formula C18H25N3O4 B7111130 Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate

Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate

Cat. No.: B7111130
M. Wt: 347.4 g/mol
InChI Key: QKUOFJILFPDUOK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an acetamidoacetyl group, and a phenylazetidine moiety

Properties

IUPAC Name

tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13(22)19-10-15(23)20-18(14-8-6-5-7-9-14)11-21(12-18)16(24)25-17(2,3)4/h5-9H,10-12H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUOFJILFPDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenyl halide and a suitable base.

    Acetamidoacetyl Group Addition: The acetamidoacetyl group can be added through an acylation reaction using acetic anhydride or a similar reagent.

    Tert-butyl Group Protection: The tert-butyl group is typically introduced as a protecting group to stabilize the molecule during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminobenzoate: A related compound with similar structural features but different functional groups.

    Tert-butyl 3-phenylazetidine-1-carboxylate: Lacks the acetamidoacetyl group, resulting in different chemical properties and reactivity.

    Tert-butyl 3-[(2-aminoacetyl)amino]-3-phenylazetidine-1-carboxylate: Similar structure but with an aminoacetyl group instead of an acetamidoacetyl group.

Uniqueness

Tert-butyl 3-[(2-acetamidoacetyl)amino]-3-phenylazetidine-1-carboxylate is unique due to the presence of the acetamidoacetyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for research and development in various fields.

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